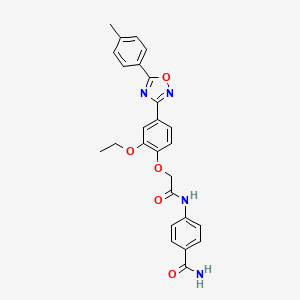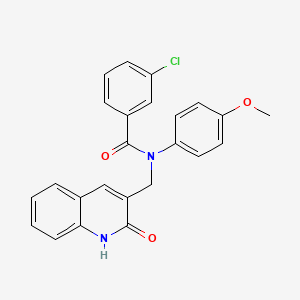
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide, also known as CQMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQMA belongs to the family of benzamides, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide is not fully understood. However, it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II, histone deacetylase, and protein kinase C. It also modulates the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, thus exhibiting anti-inflammatory activity. It has been found to modulate the expression of various genes involved in immune response, oxidative stress, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments. It exhibits potent biological activity at low concentrations, making it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize, and its chemical properties can be easily modified to generate analogs with improved activity. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For the study of 3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide include the development of anti-cancer and anti-viral drugs and the investigation of its potential use in treating inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide can be achieved through a multi-step reaction process. The starting material, 4-methoxybenzoyl chloride, is reacted with 2-hydroxy-3-formylquinoline to produce 3-(4-methoxybenzoyl)-2-hydroxyquinoline. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to yield this compound. The overall yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of viruses such as HIV and SARS-CoV-2.
Propriétés
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-21-11-9-20(10-12-21)27(24(29)17-6-4-7-19(25)14-17)15-18-13-16-5-2-3-8-22(16)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJFRJUJUBDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)




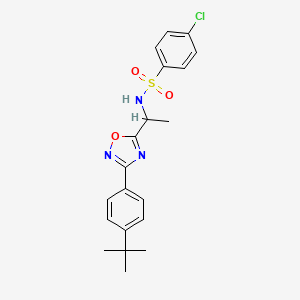

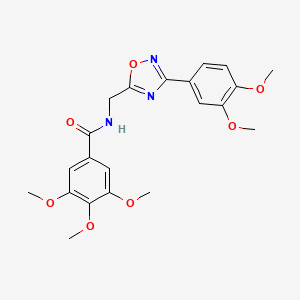
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7698465.png)
![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)
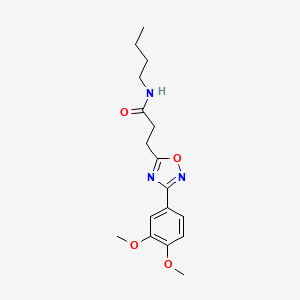
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
